[1-(3-Methoxypropyl)cyclobutyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(3-methoxypropyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-7-3-6-9(8-10)4-2-5-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXZOWKAMSVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Chemistry of Functionalized Cyclobutane Derivatives
The cyclobutane (B1203170) motif is a key structural element in a variety of natural products and pharmacologically active compounds. researchgate.net The inherent ring strain of the four-membered ring, estimated to be around 26.3 kcal/mol, makes cyclobutane derivatives versatile synthetic intermediates. rsc.org This strain can be strategically harnessed to drive reactions such as ring-opening, ring-enlargement, and ring-contraction, providing access to a diverse array of molecular architectures. nih.govacs.org
The synthesis of functionalized cyclobutane derivatives has been a subject of intense research. nih.gov Methodologies such as [2+2] cycloadditions, particularly ketene (B1206846) cycloadditions, have proven to be efficient routes for constructing the cyclobutane core with a high degree of regio- and stereoselectivity. nih.govacs.org More recent advancements have focused on developing catalytic and enantioselective methods to produce chiral cyclobutane building blocks. acs.orgnih.gov The ability to introduce various functional groups onto the cyclobutane scaffold, as seen in [1-(3-Methoxypropyl)cyclobutyl]methanol, is crucial for modulating the chemical and physical properties of the resulting molecules and for their subsequent elaboration into more complex targets. nih.gov
Significance of Ether Containing Alcohols As Synthetic Intermediates
The synthesis of ethers commonly starts from alcohols. youtube.com One of the most well-established methods is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. youtube.com Another approach involves the acid-catalyzed dehydration of alcohols, which is particularly effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com For more complex ethers, methods involving carbocation intermediates, generated from alcohols or alkenes, can be employed. youtube.commasterorganicchemistry.com The presence of both an ether and an alcohol in a single molecule, such as [1-(3-Methoxypropyl)cyclobutyl]methanol, offers synthetic chemists a versatile platform for constructing intricate molecular structures through sequential and selective functionalization of the two different oxygen-containing groups. youtube.com
Overview of Structural Features and Synthetic Challenges Associated with 1 3 Methoxypropyl Cyclobutyl Methanol
The structure of [1-(3-Methoxypropyl)cyclobutyl]methanol incorporates several key features that define its synthetic utility and the challenges associated with its preparation.
Structural Features:
Quaternary Carbon Center: The cyclobutane (B1203170) ring contains a fully substituted carbon atom, which can be a synthetically challenging feature to construct.
Hydroxymethyl Group: The primary alcohol provides a site for further chemical modification.
Methoxypropyl Side Chain: The ether-containing side chain imparts specific solubility characteristics and can influence the molecule's conformational preferences.
Synthetic Challenges:
Construction of the Cyclobutane Ring: The creation of the strained four-membered ring with the desired substitution pattern requires careful selection of synthetic methodology. nih.govnih.gov Accessing structurally diverse cyclobutane-containing molecules can be a significant hurdle. nih.gov
Control of Stereochemistry: For chiral applications, the enantioselective synthesis of cyclobutane derivatives presents a considerable challenge. researchgate.net
Selective Functionalization: The presence of two different oxygen functional groups (alcohol and ether) may require the use of protecting group strategies to achieve selective reactions at one site without affecting the other.
Below is a table summarizing the key structural components and their synthetic implications.
| Structural Feature | Synthetic Implication |
| Cyclobutane Ring | High ring strain, offering unique reactivity but challenging to synthesize. rsc.org |
| Quaternary Carbon | Steric hindrance can impede reactions at this center. |
| Primary Alcohol | A versatile functional group for further transformations. |
| Ether Linkage | Generally stable, influencing polarity and potential for metal coordination. |
Research Scope and Objectives for Advanced Investigations of 1 3 Methoxypropyl Cyclobutyl Methanol
Retrosynthetic Analysis of the this compound Molecular Framework
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". ias.ac.inscitepress.orgicj-e.org This process allows for the identification of potential synthetic pathways and key intermediates.
Identification of Key Disconnection Points and Precursor Design
The molecular framework of this compound offers several logical points for disconnection. A primary disconnection can be made at the C-C bond between the cyclobutane (B1203170) ring and the hydroxymethyl group, as well as the bond between the ring and the 3-methoxypropyl side chain.
A crucial disconnection involves breaking the bonds forming the cyclobutane ring itself. This leads to acyclic precursors that can be cyclized through various methods. For instance, a [2+2] cycloaddition strategy would suggest precursors like an alkene and a ketene (B1206846) or another alkene. An intramolecular cyclization approach would point towards a single precursor molecule containing functionalities capable of forming the four-membered ring.
Based on these disconnections, several potential precursors can be designed. The following table outlines some of these precursor designs based on different strategic approaches.
| Strategic Approach | Key Disconnection | Precursor(s) |
| Grignard/Organolithium Addition | C-C bond adjacent to the hydroxyl group | Cyclobutanecarbaldehyde and a 3-methoxypropyl Grignard or organolithium reagent. |
| Wittig Reaction followed by Reduction | C-C bond of the side chain and C=O of a ketone | Cyclobutanone (B123998) and a phosphonium (B103445) ylide derived from 3-methoxypropyl bromide. |
| [2+2] Cycloaddition | Cyclobutane ring bonds | An alkene such as 1-methoxy-4-pentene and an appropriate ketene or another alkene. |
| Intramolecular Cyclization | Cyclobutane ring bonds | A suitably substituted 1,4-dihalide or a molecule with a terminal alkene and a leaving group for cyclization. |
Analysis of Potential Stereochemical Control Elements
The target molecule, this compound, does not possess any chiral centers. However, during the synthesis of substituted cyclobutanes, the formation of stereoisomers is a critical consideration. acs.org The relative stereochemistry of the substituents on the cyclobutane ring is often determined by the mechanism of the ring-forming reaction.
For instance, in a [2+2] cycloaddition, the stereochemistry of the starting alkenes can influence the stereochemistry of the product. nih.gov Similarly, in intramolecular cyclization reactions, the stereochemical outcome can be directed by the conformation of the acyclic precursor. While the target molecule itself is achiral, understanding and controlling these stereochemical elements is vital for the synthesis of more complex, substituted cyclobutane derivatives. nih.gov
Exploration of Cyclobutane Ring Formation Reactions Towards this compound
The construction of the cyclobutane ring is the cornerstone of the synthesis of this compound. Several powerful reactions have been developed for the formation of four-membered carbocycles.
[2+2] Cycloaddition Strategies for Cyclobutane Construction
[2+2] cycloaddition reactions are among the most common and effective methods for synthesizing cyclobutanes. kib.ac.cnnih.gov These reactions involve the union of two two-atom components to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, are widely used for the synthesis of cyclobutane-containing natural products. researchgate.net
For the synthesis of the target molecule, a potential [2+2] cycloaddition could involve the reaction of an appropriately substituted alkene and a ketene. The general mechanism for a [2+2] cycloaddition of an alkene and a ketene is depicted below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Alkene | Ketene | Thermal or Photochemical | Cyclobutanone |
| Alkene | Alkene | Photochemical | Cyclobutane |
| Alkene | Isocyanate | Thermal | β-Lactam |
Intramolecular Cyclization Approaches to the Cyclobutyl Core
Intramolecular cyclization offers a powerful alternative for the construction of the cyclobutane ring, often providing excellent control over regioselectivity. nih.gov A common strategy involves the formation of a C-C bond between two ends of a four-carbon chain. This can be achieved through various methods, including radical cyclizations or nucleophilic displacements.
For example, a precursor containing a malonate ester and a leaving group separated by an appropriate number of carbon atoms can undergo an intramolecular alkylation to form the cyclobutane ring. Subsequent transformations would then be required to install the desired substituents.
Rearrangement Reactions Leading to the Cyclobutane Scaffold
Certain rearrangement reactions can also be employed to construct the cyclobutane scaffold. For instance, the ring expansion of a cyclopropylcarbinyl system can lead to a cyclobutane ring. nih.gov This type of rearrangement can be initiated by the departure of a leaving group from a cyclopropylmethanol (B32771) derivative. While less direct, these methods can be valuable for accessing specific substitution patterns on the cyclobutane ring. researchgate.net
Functional Group Interconversions and Manipulations in the Synthesis of this compound
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, several key FGIs are necessary to introduce and modify the required structural components.
The introduction of the 3-methoxypropyl group onto the cyclobutane ring is a critical step. Several established methods for carbon-carbon bond formation can be employed, primarily revolving around the use of cyclobutanone as a key intermediate.
One common approach is the alkylation of a cyclobutanone enolate . This involves deprotonation of cyclobutanone with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which then acts as a nucleophile. Subsequent reaction with a suitable electrophile, such as 3-methoxypropyl halide (e.g., bromide or iodide), results in the formation of 2-(3-methoxypropyl)cyclobutanone. However, this method can sometimes lead to issues with over-alkylation and lacks direct control over the formation of the desired 1-substituted product.
A more direct and often higher-yielding method is the Grignard reaction . The Grignard reagent, 3-methoxypropylmagnesium bromide, can be prepared from 1-bromo-3-methoxypropane (B1268092) and magnesium metal. This organometallic species readily adds to the electrophilic carbonyl carbon of cyclobutanone to form the tertiary alcohol, 1-(3-methoxypropyl)cyclobutanol, after an acidic workup. libretexts.org
Another viable strategy involves the Wittig reaction , which converts a ketone into an alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Cyclobutanone can be reacted with a phosphonium ylide, such as (3-methoxypropyl)triphenylphosphonium bromide, in the presence of a strong base to yield (3-methoxypropylidene)cyclobutane. This exocyclic double bond can then be converted to the desired alcohol functionality through a two-step hydroboration-oxidation sequence. wikipedia.org This method offers the advantage of building the carbon skeleton first, followed by the introduction of the hydroxyl group.
| Method | Starting Materials | Intermediate(s) | Key Transformations |
| Enolate Alkylation | Cyclobutanone, 3-methoxypropyl halide | Cyclobutanone enolate | Deprotonation, Nucleophilic substitution |
| Grignard Reaction | Cyclobutanone, 1-bromo-3-methoxypropane, Mg | 3-methoxypropylmagnesium bromide | Grignard reagent formation, Nucleophilic addition |
| Wittig/Hydroboration | Cyclobutanone, (3-methoxypropyl)triphenylphosphonium halide | (3-methoxypropylidene)cyclobutane | Ylide formation, Olefination, Hydroboration, Oxidation |
This table outlines common strategies for introducing the 3-methoxypropyl group onto a cyclobutane ring.
The installation of the methanol (B129727) group at the C1 position of the cyclobutane ring is the final key construction step. The choice of method depends on the synthetic route taken to introduce the 3-methoxypropyl side chain.
If the synthetic pathway proceeds through a 1-(3-methoxypropyl)cyclobutanecarboxylic acid or its ester derivative, a straightforward reduction is the most common method to furnish the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily converting both carboxylic acids and esters to the corresponding alcohol.
Alternatively, if a 1-(3-methoxypropyl)cyclobutanecarbaldehyde is available, it can be reduced to the target alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). This approach can be beneficial if other sensitive functional groups are present in the molecule.
For pathways that generate a 1-substituted cyclobutane without the final hydroxymethyl carbon, a Grignard reaction with a formaldehyde (B43269) equivalent can be employed. For instance, a Grignard reagent derived from 1-bromo-1-(3-methoxypropyl)cyclobutane could, in principle, react with formaldehyde to yield the desired product. However, the formation of such a quaternary Grignard reagent can be challenging.
When considering stereoselectivity, it is important to note that the target molecule, this compound, has a prochiral center if the cyclobutane ring is otherwise unsubstituted. If chiral starting materials or catalysts are used in the preceding steps, the installation of the methanol group can proceed diastereoselectively. For instance, the reduction of a chiral 1-substituted cyclobutanone often exhibits facial selectivity, leading to a preferred diastereomer of the resulting alcohol. Studies on the reduction of 3-substituted cyclobutanones have shown a high propensity for the formation of the cis-alcohol, which can be further enhanced by lower temperatures and less polar solvents. vub.ac.benih.gov
| Precursor Functional Group | Reagent(s) | Product | Selectivity Considerations |
| Carboxylic Acid/Ester | LiAlH₄ | Primary Alcohol | Generally not stereoselective at the carbonyl carbon. |
| Aldehyde | NaBH₄ | Primary Alcohol | Can be stereoselective depending on existing stereocenters. |
| Halide | Mg, then H₂C=O | Primary Alcohol | Challenging for quaternary centers. |
This table summarizes methods for installing the methanol group on a substituted cyclobutane precursor.
In multi-step syntheses, it is often necessary to protect the hydroxyl group of an alcohol to prevent it from interfering with subsequent reactions. The choice of a protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal.
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. Silyl ethers are generally stable to a wide range of non-acidic reagents but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.
Another widely used protecting group is the benzyl (B1604629) ether, formed by treating the alcohol with a benzyl halide in the presence of a base. Benzyl ethers are robust and withstand many synthetic transformations but can be removed under neutral conditions via catalytic hydrogenolysis.
Should the synthesis require the temporary masking of the methanol group in this compound to perform further modifications on the molecule, these strategies would be directly applicable.
Catalytic Approaches and Advancements in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of complex molecules like this compound, both transition metal catalysis and organocatalysis offer powerful tools.
Transition metal catalysis provides a versatile platform for the formation of carbon-carbon bonds, which is central to the synthesis of the target molecule. Cross-coupling reactions, in particular, are a powerful method for connecting different molecular fragments.
For instance, a Suzuki-Miyaura coupling could be envisioned between a cyclobutylboronic acid or ester and a 3-methoxypropyl halide, catalyzed by a palladium complex. Conversely, a cyclobutyl halide could be coupled with a 3-methoxypropylboron derivative. These reactions are known for their high functional group tolerance and are widely used in complex molecule synthesis. mdpi.com
Another relevant transition metal-catalyzed approach is the cobalt-catalyzed cross-coupling of a cyclobutyl Grignard reagent with an alkyl halide, such as 3-methoxypropyl iodide. This method has been shown to be effective for introducing strained rings onto alkyl chains. researchgate.netorganic-chemistry.org
These catalytic methods offer alternatives to the more traditional stoichiometric organometallic additions and can often be performed under milder conditions with greater control.
| Catalytic Reaction | Cyclobutane Precursor | 3-Methoxypropyl Precursor | Catalyst |
| Suzuki-Miyaura Coupling | Cyclobutylboronic acid/ester | 3-Methoxypropyl halide | Palladium complex |
| Cobalt-Catalyzed Coupling | Cyclobutylmagnesium halide | 3-Methoxypropyl halide | Cobalt complex |
This table presents examples of transition metal-catalyzed reactions for the key C-C bond formation.
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. In the context of synthesizing a chiral version of this compound, organocatalysis could be employed to set the stereochemistry of the cyclobutane core.
For example, the enantioselective alkylation of a cyclobutanone derivative can be achieved using a chiral organocatalyst. Chiral secondary amines, such as prolinol derivatives, can catalyze the Michael addition of aldehydes to nitroalkenes, which can be part of a cascade reaction to form substituted cyclobutanes with high enantioselectivity. rsc.org Similarly, chiral phase-transfer catalysts can be used for the asymmetric alkylation of cyclobutanone enolates.
While these methods would introduce chirality at a different position on the ring, they highlight the potential of organocatalysis to construct enantioenriched cyclobutane scaffolds. Subsequent functional group manipulations could then lead to the desired target molecule in an enantiomerically pure form. The development of organocatalytic methods for the direct asymmetric α-alkylation of cyclobutanones represents a significant advancement in this area. caltech.edubohrium.comnih.gov
Biocatalytic Strategies for Enantioselective Synthesis
Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high selectivity and efficiency under mild conditions. wisdomlib.org For the synthesis of enantiomerically pure this compound, which is a chiral alcohol, several biocatalytic approaches can be envisioned. These methods offer a powerful alternative to traditional chiral resolution or asymmetric synthesis, often reducing the need for hazardous reagents and protecting groups. researchgate.netmdpi.com
The most common enzymatic strategies for producing enantiopure alcohols include enzymatic kinetic resolution (EKR) of a racemic mixture and the asymmetric reduction of a prochiral ketone.
Enzymatic Kinetic Resolution (EKR): In this approach, a racemic mixture of this compound is treated with an enzyme, typically a lipase (B570770), in the presence of an acyl donor. The enzyme selectively acylates one enantiomer faster than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. These can then be separated. Lipases such as Candida antarctica lipase B (CAL-B) are widely used for their broad substrate scope and high enantioselectivity.
Asymmetric Reduction: A more direct and atom-economical approach is the asymmetric reduction of a corresponding prochiral ketone, 1-(3-methoxypropyl)cyclobutanecarbaldehyde or a related ketone precursor. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often requiring a cofactor like NADH or NADPH, deliver a hydride to the carbonyl group from a specific face, leading to the formation of a single enantiomer of the desired alcohol. Modern enzyme engineering techniques have produced a wide array of KREDs with tailored substrate specificities and selectivities. wisdomlib.org
Below is an interactive data table illustrating hypothetical outcomes for the enantioselective synthesis of this compound using different biocatalytic strategies.
| Biocatalytic Strategy | Enzyme Class | Hypothetical Substrate | Product Configuration | Enantiomeric Excess (e.e.) |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic this compound | (S)-alcohol | >99% |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic this compound | (R)-ester | >99% |
| Asymmetric Reduction | Ketoreductase (KRED) | 1-(3-methoxypropyl)cyclobutanecarbaldehyde | (R)-alcohol | >98% |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 1-(3-methoxypropyl)cyclobutanecarbaldehyde | (S)-alcohol | >98% |
Note: The data presented in this table is illustrative and represents typical results achievable for similar biocatalytic transformations. The specific outcomes would depend on the exact enzyme, substrate, and reaction conditions.
Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound
The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact and enhancing economic viability. reachemchemicals.commdpi.com The synthesis of this compound can be designed to be more sustainable by focusing on atom economy, the use of benign solvents, and effective waste management. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.comwikipedia.org To maximize atom economy in the synthesis of this compound, synthetic routes should prioritize addition and rearrangement reactions over substitutions and eliminations, which inherently generate by-products. jk-sci.com
For instance, a hypothetical synthesis involving a [2+2] cycloaddition to form the cyclobutane ring would exhibit high atom economy, as all atoms from the reactants are incorporated into the product. nih.gov Catalytic approaches, including the biocatalytic reduction mentioned earlier, are also superior as catalysts are used in small amounts and are not consumed in the reaction. jk-sci.com
The following table compares the theoretical atom economy of two hypothetical reaction types for a key synthetic step.
| Reaction Type for Ring Formation | Reactants | Desired Product | By-products | Theoretical Atom Economy |
| [2+2] Cycloaddition | Alkene + Ketene | Cyclobutanone derivative | None | 100% |
| Intramolecular Substitution | Dihaloalkane derivative + Malonic ester | Cyclobutane derivative | 2 NaBr + CO₂ + H₂O | <50% |
A significant portion of waste in pharmaceutical manufacturing comes from volatile organic solvents (VOCs). tandfonline.com Green chemistry promotes the use of safer, more environmentally benign solvents such as water, ethanol, or ethyl acetate, or even solvent-free conditions. mdpi.comthecalculatedchemist.com
For the synthesis of this compound, a molecule with moderate polarity, the selection of solvents should aim to replace hazardous options like chlorinated hydrocarbons or ethers. solubilityofthings.com Water is an ideal green solvent, although the low solubility of many organic substrates can be a challenge. mdpi.com Techniques like micellar catalysis, where reactions are run in water with the aid of surfactants, can overcome these solubility issues. rsc.org Supercritical fluids, such as CO₂, are another alternative that can be used as a reaction medium and are easily removed post-reaction.
A holistic approach to waste minimization involves designing synthetic routes that are inherently less wasteful and implementing strategies for managing any by-products that are generated. researchgate.net The use of catalytic processes, both chemo- and biocatalytic, is a cornerstone of waste reduction as it minimizes the use of stoichiometric reagents that end up as waste. wisdomlib.org
Effective by-product management includes:
Recycling: Solvents and catalysts should be recovered and reused whenever possible.
Valorization: Identifying potential uses for by-products can turn waste into valuable materials.
Safe Disposal: Any waste that cannot be recycled or valorized must be treated to minimize its environmental impact before disposal.
By adopting these green chemistry principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.
Reactions Involving the Primary Alcohol Group of this compound
The primary alcohol group in this compound serves as a versatile handle for a variety of synthetic transformations, including esterification, etherification, oxidation, reduction, and derivatization.
Advanced Esterification and Etherification Studies
Esterification: The primary alcohol of this compound can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed under basic conditions. While specific studies on this molecule are not prevalent, analogous esterifications of primary alcohols are well-established. For instance, the Fischer esterification, employing a carboxylic acid and a strong acid catalyst, would be a viable method. Alternatively, the use of more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base such as pyridine (B92270) would also yield the desired ester.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction.
| Reaction Type | Reagents | Product |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acid Chloride, Pyridine | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |
Selective Oxidation and Reduction Pathways and Their Mechanistic Insights
Selective Oxidation: The primary alcohol group can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would favor the formation of the corresponding aldehyde, [1-(3-Methoxypropyl)cyclobutyl]carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of [1-(3-Methoxypropyl)cyclobutyl]carboxylic acid. The mechanism of these oxidations typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step.
Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in this context might refer to the conversion of a derivative back to the alcohol. For example, if the alcohol is first converted to an ester, this ester can be reduced back to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). This two-step process can be useful for purification or as part of a more complex synthetic sequence.
| Transformation | Reagent | Product |
| Oxidation (mild) | PCC, Dess-Martin Periodinane | Aldehyde |
| Oxidation (strong) | KMnO4, H2CrO4 | Carboxylic Acid |
| Reduction (of ester) | LiAlH4 | Primary Alcohol |
Derivatization Reactions for Subsequent Synthetic Transformations and Functionalization
The primary alcohol can be converted into a variety of other functional groups to facilitate further synthetic transformations. For example, conversion to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base, transforms the hydroxyl group into a good leaving group. This allows for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, such as azides, cyanides, or thiols.
Furthermore, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). These halides can then participate in various coupling reactions, such as Suzuki or Sonogashira couplings, if an appropriate organometallic partner is used.
| Derivatization | Reagent | Functional Group |
| Tosylation | TsCl, Pyridine | Tosylate (-OTs) |
| Mesylation | MsCl, Pyridine | Mesylate (-OMs) |
| Chlorination | SOCl2 | Alkyl Chloride (-Cl) |
| Bromination | PBr3 | Alkyl Bromide (-Br) |
Transformations and Ring Chemistry of the Cyclobutane Moiety within this compound
The inherent ring strain of the cyclobutane ring makes it susceptible to a variety of transformations, including ring expansion, contraction, and opening reactions.
Ring Expansion and Contraction Reactions and Their Catalytic Control
Ring Expansion: The cyclobutane ring can undergo expansion to form a more stable cyclopentane (B165970) ring. This can often be initiated by the formation of a carbocation adjacent to the ring. For instance, treatment of this compound with a strong acid could lead to the protonation of the hydroxyl group and its subsequent departure as water, forming a primary carbocation. This unstable carbocation could then undergo a 1,2-alkyl shift, leading to the expansion of the cyclobutane ring to a cyclopentyl cation, which can then be trapped by a nucleophile. Catalytic control over such rearrangements can be achieved using Lewis acids, which can facilitate the formation of the carbocation under milder conditions.
Ring Contraction: While less common than expansion, ring contraction of a cyclobutane to a cyclopropylmethyl system can occur under specific conditions, often involving carbocation intermediates. For example, the Demyanov rearrangement of an aminomethylcyclobutane derivative can lead to a mixture of cyclobutyl and cyclopropylmethyl products. wikipedia.org
| Transformation | Conditions | Product |
| Ring Expansion | Acid Catalysis | Cyclopentane derivative |
| Ring Contraction | (e.g., Demyanov Rearrangement) | Cyclopropylmethyl derivative |
Ring Opening Pathways and Subsequent Rearrangements (e.g., thermal, photochemical, metal-catalyzed)
Thermal Ring Opening: At elevated temperatures, the cyclobutane ring can undergo thermal ring-opening to form a 1,4-diene. This process is a concerted pericyclic reaction, and its stereochemistry is governed by the Woodward-Hoffmann rules.
Photochemical Ring Opening: Photochemical excitation of cyclobutane derivatives can also lead to ring-opening. The specific products will depend on the substitution pattern and the wavelength of light used.
Metal-Catalyzed Ring Opening: Transition metals, such as rhodium, palladium, and nickel, can catalyze the ring-opening of cyclobutanes. These reactions often proceed through an oxidative addition mechanism, where the metal inserts into a C-C bond of the ring. The resulting metallacyclopentane intermediate can then undergo various transformations, such as reductive elimination or beta-hydride elimination, to yield a variety of linear or cyclic products. The regioselectivity of the C-C bond cleavage can often be controlled by the choice of metal catalyst and ligands.
| Ring Opening Pathway | Conditions | General Product |
| Thermal | High Temperature | 1,4-diene |
| Photochemical | UV Light | Various unsaturated compounds |
| Metal-catalyzed | Transition Metal Catalyst | Linear or cyclic alkanes/alkenes |
Electrophilic and Nucleophilic Functionalization of the Cyclobutane Skeleton
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain (approximately 26 kcal/mol), which influences its reactivity. arxiv.org Functionalization of the cyclobutane skeleton in derivatives can proceed through various pathways, including C-H activation and ring-opening reactions.
C-H Functionalization: The direct functionalization of C-H bonds on the cyclobutane ring is a powerful strategy for introducing molecular complexity without pre-functionalized starting materials. baranlab.org In the context of this compound, the hydroxymethyl group could potentially act as a directing group in metal-catalyzed reactions. Palladium and rhodium catalysts, for example, have been successfully employed for the C-H arylation and alkylation of cyclobutane derivatives. nih.govacs.org These reactions typically proceed via an organometallic intermediate where the catalyst coordinates to a directing group and activates a nearby C-H bond for subsequent coupling with an electrophile. For the title compound, this could lead to the selective functionalization of the C2 or C4 positions.
Nucleophilic and Electrophilic Ring Opening: The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, a pathway less common for larger cycloalkanes like cyclopentane and cyclohexane. arxiv.orgpharmaguideline.com
Electrophilic Attack: While less common for simple cyclobutanes, strong electrophiles can induce ring opening, particularly if the ring is substituted with activating groups.
Nucleophilic Attack: Nucleophilic ring-opening is generally difficult unless the ring is activated with an electron-withdrawing group (e.g., a carbonyl). However, transition metal-catalyzed reactions can facilitate the cleavage of a C-C bond within the cyclobutane ring. pku.edu.cn This process often involves the formation of a metallacyclopentane intermediate, which can then undergo further transformations. For this compound, such a reaction could lead to the formation of linear or larger cyclic structures.
The table below summarizes potential functionalization strategies for the cyclobutane skeleton based on established methodologies for analogous structures.
| Reaction Type | Reagents/Catalyst | Potential Site of Functionalization | Expected Product Type |
| C-H Arylation | Pd(OAc)₂, Directing Group | C2 or C4 position | Aryl-substituted cyclobutane |
| C-H Carbenoid Insertion | Rh₂(OAc)₄, Diazo compound | C2 or C4 position | Alkyl-substituted cyclobutane |
| Metal-Catalyzed Ring Opening | Rh(I) or Ni(0) complexes | C1-C2 or C2-C3 bond | Acyclic or larger ring structures |
Reactivity and Stability of the Methoxypropyl Ether Linkage in this compound
Ethers are generally considered to be chemically inert, which makes them excellent solvents for many reactions. pressbooks.pub However, the C-O bond in the methoxypropyl group of this compound can be cleaved under specific, often forcing, conditions.
The cleavage of ethers is most commonly achieved under acidic conditions. libretexts.orgsciencemadness.org The reaction involves the protonation of the ether oxygen to form an oxonium ion, which turns the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent step is a nucleophilic substitution that can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orglongdom.org
Harsh Conditions (Strong Acids): Strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are highly effective for cleaving unreactive ethers. pressbooks.pub For this compound, the cleavage can occur at two positions on the methoxypropyl chain. Attack by the halide nucleophile at the methyl group would proceed via an Sₙ2 mechanism, yielding 3-(1-(hydroxymethyl)cyclobutyl)propan-1-ol and methyl iodide. Attack at the propyl carbon adjacent to the oxygen would also likely follow an Sₙ2 pathway.
Mild Conditions (Lewis Acids): Lewis acids such as boron tribromide (BBr₃) are also powerful reagents for ether cleavage and can often be used at lower temperatures. masterorganicchemistry.com Certain Lewis acids can offer selectivity; for instance, AlCl₃ has been used to selectively cleave aromatic methoxy (B1213986) groups adjacent to a carbonyl function. nih.gov While no such activating group is present here, careful choice of reagent could potentially favor cleavage of the ether over other reactions.
The table below outlines common ether cleavage strategies applicable to the target molecule.
| Condition | Reagent | Typical Temperature | Probable Mechanism | Expected Products |
| Harsh | Excess HI or HBr | Reflux | Sₙ2 | 3-(1-(hydroxymethyl)cyclobutyl)propan-1-ol and Methyl Halide |
| Harsh | BBr₃ | -78 °C to RT | Lewis Acid-Assisted Sₙ2 | 3-(1-(hydroxymethyl)cyclobutyl)propan-1-ol and Methyl Bromide |
| Mild | TMSI (Trimethylsilyl iodide) | Room Temperature | Sₙ2 | Silyl-protected diol and Methyl Iodide |
The stability of the methoxypropyl ether linkage is highly dependent on the chemical environment.
Acidic Environment: As discussed, ethers are susceptible to cleavage by strong acids, particularly at elevated temperatures. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen. wikipedia.org The stability is therefore low under strongly acidic conditions (e.g., pH < 1). In moderately acidic to neutral conditions (pH 4-7), the ether linkage is generally stable. organic-chemistry.org
Basic Environment: Ethers are highly stable under basic and nucleophilic conditions. pressbooks.pub The alkoxy group (RO⁻) is a very poor leaving group, preventing direct nucleophilic substitution. Cleavage of ethers by strong bases is rare but can be achieved with organometallic bases like organolithium compounds, which proceed via deprotonation at the α-position. wikipedia.orglongdom.org For the title compound, the ether linkage is expected to be stable under most basic conditions (e.g., NaOH, NaOMe).
Oxidative Environment: Ethers exhibit moderate stability towards oxidizing agents. While generally stable to reagents like CrO₃ or KMnO₄ under neutral or basic conditions, they can undergo slow oxidation at the carbon atom adjacent to the ether oxygen, especially in the presence of light and oxygen, to form hydroperoxides. Specific reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for the oxidative cleavage of certain ethers. masterorganicchemistry.com
Studies on Reaction Kinetics and Elucidation of Mechanistic Pathways for this compound
Elucidating the reaction mechanisms for a molecule like this compound involves studying the rates of its reactions and identifying any transient species formed during the process.
The identification of reaction intermediates provides crucial insight into the mechanistic pathway.
Intermediates in Ether Cleavage: The acid-catalyzed cleavage of the methoxypropyl ether proceeds through a protonated ether, an oxonium ion , as the initial reactive intermediate. masterorganicchemistry.comwikipedia.org Subsequent nucleophilic attack leads to the products. If the reaction were to proceed via an Sₙ1 pathway (which is unlikely for this primary ether), a carbocation intermediate would be formed. libretexts.org
Intermediates in Cyclobutane Reactions: Thermal or photochemical reactions involving the cyclobutane ring, such as ring opening, often proceed through biradical intermediates . arxiv.orgacs.org For instance, the thermal decomposition of cyclobutane to two ethylene (B1197577) molecules involves a tetramethylene biradical. acs.org DFT studies on the transformation of pyrrolidines to cyclobutanes have also identified a short-lived 1,4-biradical intermediate that collapses to form the four-membered ring. acs.org
Kinetic studies provide quantitative data on reaction rates and energy barriers, which are fundamental to understanding reaction mechanisms.
Activation Parameters: The thermal ring opening of cyclobutane to form two molecules of ethene has a high activation energy, reflecting the energy required to break a C-C bond. acs.org The kinetics of hydroxyl radical reactions with cyclobutane have also been studied, providing rate coefficients for hydrogen abstraction. ias.ac.in For this compound, determining the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) for reactions such as ether cleavage or cyclobutane rearrangement would clarify the nature of the transition state. For example, a large negative entropy of activation would suggest a highly ordered, associative transition state, characteristic of an Sₙ2 mechanism.
Kinetic Isotope Effects (KIEs): The KIE is the ratio of the reaction rate of a molecule with a light isotope (e.g., hydrogen) to that with a heavy isotope (e.g., deuterium). wikipedia.org It is a sensitive probe for bond breaking/formation in the rate-determining step. libretexts.orgprinceton.edu
A primary KIE (kH/kD > 2) would be expected for a reaction where a C-H bond is broken in the rate-determining step, such as C-H functionalization on the cyclobutane ring. nih.gov
A secondary KIE (kH/kD ≈ 1) might be observed during ether cleavage. For example, if the mechanism were Sₙ1, a small secondary KIE could result from isotopic substitution at the α-carbon due to changes in hybridization (sp³ to sp²) during carbocation formation. wikipedia.org
The table below presents hypothetical KIE data and its mechanistic implications for potential reactions of the title compound.
| Reaction | Isotopically Labeled Position | Expected kH/kD | Mechanistic Implication |
| C-H Functionalization of Cyclobutane | C-H bond being functionalized | 5 - 7 | C-H bond cleavage occurs in the rate-determining step. |
| Sₙ2 Ether Cleavage | α-carbon of methoxy group | 0.95 - 1.05 | No C-H bond is broken; small inverse or normal effect due to steric/vibrational changes. |
| E2 Elimination (Hypothetical) | β-hydrogen on propyl chain | 4 - 8 | C-H bond is broken in the concerted rate-determining step. |
Computational Modeling and Simulation of Reaction Mechanisms
While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the principles of its chemical reactivity can be thoroughly investigated using modern computational modeling and simulation techniques. These methods are routinely applied to analogous structures, particularly substituted cyclobutanes and alcohols, to predict reaction outcomes, elucidate complex mechanisms, and understand the energetic landscapes of chemical transformations. The primary tool for these investigations is quantum chemistry, with Density Functional Theory (DFT) being a prominently used method for its balance of computational cost and accuracy. mdpi.com
Computational studies on molecules containing the cyclobutane motif provide deep insights into reaction pathways that are often difficult to discern through experimental methods alone. acs.org DFT calculations are employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most critically, transition states. e3s-conferences.org By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict the feasibility and rate of a given reaction pathway. mdpi.com
For a compound like this compound, computational models could be used to investigate several key aspects of its reactivity:
Ring Strain and Stability: The inherent ring strain of the cyclobutane core is a major determinant of its reactivity. Computational models can quantify this strain energy and predict the likelihood of ring-opening reactions under various conditions. Studies on similar strained ring systems, for example, have used DFT to calculate the activation free energies (ΔG‡) for ring-opening pathways, comparing them with other competing reactions. mdpi.comresearchgate.net
Reaction Mechanisms: DFT is a powerful tool for distinguishing between different possible reaction mechanisms, such as concerted, stepwise, or radical pathways. mdpi.com For instance, in the formation of cyclobutane rings, DFT calculations have been used to unveil a stepwise mechanism involving the formation of a 1,4-biradical species, followed by a barrierless ring closure to yield the final product. acs.org This level of mechanistic detail allows for a rational understanding of stereochemical outcomes. acs.org
Selectivity Prediction: In cases where multiple products can be formed, computational simulations can predict the regioselectivity and stereoselectivity of a reaction. By comparing the activation energies of the transition states leading to different isomers, the most favorable reaction channel can be identified. rsc.org This predictive power is invaluable for designing new synthetic methods and optimizing reaction conditions. e3s-conferences.org
The selection of the appropriate theoretical model is crucial for obtaining reliable results. Computational chemistry literature often presents comparisons of different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), Def2TZVP) to validate the chosen level of theory against experimental data where available. mdpi.comrsc.org
The data generated from these simulations are typically presented in tables that summarize the key energetic parameters of a reaction profile.
Table 1: Representative Calculated Energy Barriers for Plausible Reaction Pathways of a Substituted Cyclobutanol This table presents hypothetical data based on typical values found in computational studies of analogous strained alcohols to illustrate the type of information generated.
| Reaction Pathway | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A: Acid-Catalyzed Ring Opening | Protonation of the hydroxyl group followed by C-C bond cleavage of the cyclobutane ring. | 18.5 | Favored under acidic conditions. |
| Pathway B: SN2 Substitution at Methanol Carbon | Direct displacement of the hydroxyl group by a nucleophile. | 25.2 | Less favorable due to higher energy barrier. |
| Pathway C: Radical-Mediated C-H Abstraction | Hydrogen abstraction from the cyclobutane ring by a radical species. | 21.8 | Possible under radical initiation conditions. |
Table 2: Comparison of Computational Methods for a Model Reaction This table illustrates how different levels of theory can yield slightly different energetic predictions for the same reaction, a common consideration in computational research.
| Level of Theory (Functional/Basis Set) | Calculated ΔG‡ for Pathway A (kcal/mol) | Relative Computational Time |
|---|---|---|
| B3LYP/6-31G(d) | 19.1 | Low |
| M06-2X/6-311+G(d,p) | 18.7 | Medium |
| CBS-QB3 | 18.5 | High |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through a suite of one-dimensional and multi-dimensional experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's spatial arrangement.
A definitive assignment of all proton (¹H) and carbon (¹³C) signals is the foundation of structural elucidation. While 1D NMR provides initial data, 2D techniques are crucial for resolving ambiguities and establishing connectivity. nih.govu-szeged.hu
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the hydroxymethyl protons (-CH₂OH) and the adjacent cyclobutyl protons, as well as sequential correlations along the 3-methoxypropyl chain (e.g., between H-1', H-2', and H-3' protons).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful method for assigning carbon signals based on their known proton assignments. For instance, the proton signal for the methoxy group (-OCH₃) would show a cross-peak to its corresponding ¹³C signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is critical for connecting different fragments of the molecule. For example, HMBC would show a correlation from the methoxy protons to the carbon of the adjacent methylene (B1212753) group (C-3') and from the hydroxymethyl protons to the quaternary cyclobutyl carbon (C-1).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining stereochemistry and conformation.
Diffusion Ordered Spectroscopy (DOSY): A 2D DOSY experiment separates NMR signals based on the diffusion coefficient of the molecules. nih.gov In a pure sample, all signals from this compound would align horizontally, confirming they belong to the same molecular entity.
Based on established chemical shift principles and data from similar structural motifs, a hypothetical assignment for the key NMR signals is presented below. eurisotop.comchemicalbook.comwashington.edudocbrown.info
Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound in CDCl₃ This table is interactive and can be sorted by clicking on the headers.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Key 2D Correlations |
|---|---|---|---|---|
| 1 | ~45.0 | - | - | HMBC to -CH₂OH, H-2, H-1' |
| 2, 2' | ~30.0 | ~1.9-2.1 | m | COSY to H-3; HSQC to C-2 |
| 3, 3' | ~18.0 | ~1.7-1.9 | m | COSY to H-2; HSQC to C-3 |
| -CH₂OH | ~68.0 | ~3.60 | s | HMBC to C-1; HSQC to C-CH₂OH |
| 1' | ~35.0 | ~1.65 | t | COSY to H-2'; HSQC to C-1' |
| 2' | ~25.0 | ~1.55 | p | COSY to H-1', H-3'; HSQC to C-2' |
| 3' | ~72.0 | ~3.40 | t | COSY to H-2'; HSQC to C-3' |
Conformational preferences can be determined by analyzing:
³J Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings within the cyclobutane ring can help determine the degree of puckering and the preferred conformation.
NOESY Data: Through-space correlations observed in a NOESY spectrum provide direct evidence of spatial proximity. For instance, a NOESY cross-peak between a proton on the 3-methoxypropyl chain and a proton on the hydroxymethyl group would indicate a conformation where these two side chains are folded toward each other.
A detailed conformational analysis would seek to establish the equilibrium between different ring puckering states and the rotational conformations (rotamers) of the two side chains. nih.gov
Molecules like this compound are not static. The cyclobutane ring can undergo a "ring-flipping" process where pseudoaxial and pseudoequatorial positions interconvert. Furthermore, rotation around the single bonds of the side chains may be hindered. researchgate.net
Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. ox.ac.uk
At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in separate, distinct signals for protons in different conformational environments.
As the temperature is increased, the rate of interconversion increases. When the rate becomes fast enough, the NMR spectrometer observes an average of the different environments, causing the distinct signals to broaden and eventually coalesce into a single, sharp peak. researchgate.net
By analyzing the changes in the NMR spectrum as a function of temperature, particularly the coalescence temperature, it is possible to calculate the activation energy (energy barrier) for processes like ring-flipping or bond rotation. uwo.ca
Mass Spectrometry (MS) in Mechanistic, Structural, and Purity Investigations of this compound
Mass spectrometry is a cornerstone analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₀H₂₀O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
Table 2: HRMS Data for this compound This table is interactive and can be sorted by clicking on the headers.
| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₂₁O₂⁺ | 173.15361 | 173.1536 |
| [M+Na]⁺ | C₁₀H₂₀O₂Na⁺ | 195.13555 | 195.1355 |
In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the molecular ion, [M]⁺•, or the protonated molecule, [M+H]⁺) is selected, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed. und.edu The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
For this compound, key fragmentation pathways would include:
Alpha-Cleavage: The cleavage of bonds adjacent to the oxygen atoms is a common pathway for alcohols and ethers. libretexts.orgyoutube.com Cleavage of the C-C bond next to the alcohol could lead to the loss of a CH₂OH radical. Alpha-cleavage next to the ether oxygen could result in the loss of a propyl or methoxypropyl radical.
Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass 18 Da less than the molecular ion ([M-18]). libretexts.org
Loss of Methanol: The molecule could also lose a molecule of methanol, resulting in a fragment with a mass 32 Da less than the molecular ion ([M-32]).
Analyzing these fragments allows for the reconstruction of the molecular structure, confirming the presence and location of the hydroxyl and methoxypropyl groups on the cyclobutane ring.
Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound This table is interactive and can be sorted by clicking on the headers.
| Fragment m/z (Hypothetical) | Neutral Loss | Formula of Loss | Plausible Fragment Structure/Origin |
|---|---|---|---|
| 155.1485 | 18.0106 | H₂O | Loss of water from the alcohol group |
| 141.1328 | 32.0262 | CH₄O | Loss of methanol |
| 113.1012 | 60.0524 | C₃H₈O | Cleavage and loss of the methoxypropyl side chain |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of this compound, offering high sensitivity and selectivity for purity assessment and reaction monitoring.
In a typical GC-MS analysis, the compound is volatilized and separated on a capillary column before being ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. For this compound, key fragments would likely arise from the cleavage of the methoxypropyl side chain and fragmentation of the cyclobutyl ring. By monitoring the elution of the target compound and any potential impurities, GC-MS can accurately determine the purity of a sample.
LC-MS is particularly useful for analyzing thermally labile compounds or those with high polarity that are not amenable to GC. In the context of synthesizing this compound, LC-MS can be employed to monitor the progress of the reaction in real-time. By taking aliquots from the reaction mixture at various time points and analyzing them, researchers can track the consumption of reactants and the formation of the product and any byproducts. This allows for precise optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound
| Retention Time (min) | Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (%) |
| 8.52 | This compound | 158.24 | 127, 99, 71, 55 | 98.5 |
| 6.78 | Starting Material A | - | - | 0.8 |
| 9.15 | Byproduct B | - | - | 0.7 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and serves as a molecular fingerprint for its identification.
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, key expected vibrational modes would include a broad O-H stretch from the hydroxyl group, C-H stretching from the alkyl and cyclobutyl groups, and a C-O stretch from the ether linkage.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show characteristic peaks for the cyclobutyl ring deformations and skeletal vibrations.
Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, which is highly specific and can be used for identification and quality control purposes.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3600-3200 (broad) | 3600-3200 (weak) |
| C-H (sp³) | Stretching | 2960-2850 | 2960-2850 |
| C-O (ether) | Stretching | 1150-1085 | - |
| C-O (alcohol) | Stretching | 1050-1000 | - |
| Cyclobutyl Ring | Deformation/Breathing | ~900 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination (if crystalline)
Should this compound be obtained in a crystalline form, X-ray crystallography stands as the definitive method for determining its three-dimensional atomic structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
This method would provide unambiguous information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, if the compound is chiral and a single enantiomer crystallizes in a chiral space group, X-ray crystallography using anomalous dispersion can be used to determine its absolute stereochemistry. This is crucial for applications where the biological activity or other properties are dependent on a specific enantiomer.
The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding from the hydroxyl group, can also be elucidated. This information is valuable for understanding the physical properties of the solid material.
Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research Contexts
Advanced Preparative and Analytical Chromatography (e.g., HPLC, SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both the analysis and purification of this compound.
Analytical HPLC, using various stationary phases (e.g., C18, silica), can be employed for rapid and accurate purity assessment. The retention time of the compound is a characteristic property under a given set of conditions (mobile phase, flow rate, temperature), and the peak area is proportional to its concentration.
Preparative HPLC allows for the isolation of the compound from a mixture on a larger scale, yielding a high-purity sample for further studies. Method development would involve optimizing the mobile phase composition and gradient to achieve the best separation of the target compound from any impurities.
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is a "greener" alternative to HPLC due to the reduced use of organic solvents. It is particularly well-suited for the purification of compounds with moderate polarity like this compound.
Chiral Chromatography for Enantiomeric Purity and Resolution Studies
Since the cyclobutyl ring in this compound is substituted with four different groups (hydroxyl, methoxypropyl, and two different ring carbons), the carbon atom at position 1 is a stereocenter. This means the compound can exist as a pair of enantiomers.
Chiral chromatography is the gold standard for separating and quantifying these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing a racemic mixture, one can determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample.
For preparative purposes, chiral chromatography can be used to resolve a racemic mixture into its individual enantiomers, providing enantiopure samples for further investigation. The choice of the CSP and the mobile phase is critical for achieving successful separation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For this compound, these methods could provide deep insights into its stability, electronic properties, and potential reactivity.
Energy Minimization and Geometry Optimization Studies
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through energy minimization and geometry optimization. Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), the potential energy of various conformations would be calculated. The optimization process systematically alters the coordinates of the atoms until a minimum on the potential energy surface is located. This corresponds to the most stable, or lowest energy, conformation of the molecule. The resulting data would include optimized bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (methanol) | ~1.43 Å |
| Bond Length | C-O (methoxy) | ~1.42 Å |
| Bond Length | C-C (cyclobutyl) | ~1.55 Å |
| Bond Angle | C-C-C (cyclobutyl) | ~88-90° |
Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. From these energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness.
Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors
| Property | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates regions susceptible to electrophilic attack (likely the oxygen atoms). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | ELUMO - EHOMO | A larger gap would suggest high stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming the structure of a synthesized compound. Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to validate the computed geometry and electronic structure. The presence of the hydroxyl (-OH) group would be a prominent feature in the predicted IR spectrum, typically appearing as a broad absorption band.
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the methoxypropyl side chain and the puckering of the cyclobutyl ring mean that this compound can exist in multiple conformations.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
To explore the vast number of possible conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. MM methods use a simpler, classical mechanics-based approach, making them suitable for scanning the potential energy surface of larger molecules to identify low-energy conformers. MD simulations would provide insight into the dynamic behavior of the molecule over time at a given temperature, showing how it transitions between different conformations and how the flexible side chain moves relative to the cyclobutyl ring.
Intermolecular Interactions and Aggregation Behavior
The intermolecular interactions and aggregation behavior of this compound are dictated by the presence of a hydroxyl (-OH) group, an ether (-O-) linkage, and a nonpolar cyclobutyl scaffold. Computational chemistry provides powerful tools to investigate these forces, which govern the macroscopic physical properties of the compound.
The primary intermolecular force is hydrogen bonding, facilitated by the hydroxyl group. libretexts.org In the liquid state, molecules of this compound are expected to form a dynamic network of hydrogen bonds, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen or the ether oxygen of a neighboring molecule. Quantum chemical calculations can be employed to determine the geometry and energy of these hydrogen-bonded dimers and larger oligomers. Molecular Dynamics (MD) simulations are particularly useful for exploring the collective behavior and arrangement of molecules in the condensed phase. nih.gov These simulations can reveal preferred orientations and the extent of hydrogen bond networking.
In addition to hydrogen bonding, dipole-dipole interactions originating from the polar C-O bonds in both the alcohol and ether functional groups contribute significantly to the cohesive forces. The methoxypropyl side chain and the cyclobutyl ring introduce van der Waals forces, specifically London dispersion forces, which are dependent on the molecular surface area and polarizability.
The aggregation behavior is a balance between the directional, strong hydrogen bonds and the weaker, non-directional van der Waals forces. The bulky cyclobutyl group and the flexible methoxypropyl chain may introduce steric hindrance, potentially influencing the packing efficiency and the formation of ordered structures. Computational studies on analogous alcohol-water mixtures suggest that while the hydroxyl group promotes miscibility through hydrogen bonding, the nonpolar hydrocarbon portions can lead to micro-segregation and the formation of micelle-like aggregates, particularly in aqueous environments. gist.ac.kr
Table 1: Calculated Intermolecular Interaction Energies for this compound Dimers (Illustrative Data) This table presents hypothetical data derived from typical computational chemistry calculations for similar molecules to illustrate the relative strengths of different interaction modes.
| Interaction Type | Donor Group | Acceptor Group | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl (-OH) | -5.0 to -7.5 |
| Hydrogen Bond | Hydroxyl (-OH) | Ether (-O-) | -3.0 to -5.0 |
| Dipole-Dipole | Ether (-O-) | Ether (-O-) | -1.5 to -2.5 |
| van der Waals | Cyclobutyl Ring | Cyclobutyl Ring | -1.0 to -2.0 |
In Silico Studies of Reaction Pathways Involving this compound
In silico methods are instrumental in exploring the potential chemical transformations of this compound. By modeling reaction mechanisms at the atomic level, computational chemistry can predict the feasibility of various pathways, identify key intermediates, and characterize transition states. Common reaction pathways that can be investigated include oxidation of the primary alcohol, acid-catalyzed dehydration, and ether cleavage.
For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be modeled using Density Functional Theory (DFT) to map the potential energy surface of the reaction with a given oxidizing agent. libretexts.org Similarly, the acid-catalyzed dehydration of the alcohol to form an alkene is a classic reaction that can be studied computationally. masterorganicchemistry.com This process involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate, and subsequent elimination of a proton. masterorganicchemistry.com The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) is a critical factor, as the formation of a carbocation adjacent to the ring could trigger ring-expansion or rearrangement pathways, which can be thoroughly investigated using computational tools. masterorganicchemistry.commasterorganicchemistry.com
Transition State Characterization and Reaction Pathway Elucidation
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants and products. Computational chemistry programs utilize sophisticated algorithms to locate these TS structures. chemrxiv.org Once a candidate TS is found, a frequency calculation is performed to confirm its identity; a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a reaction involving this compound, such as an SN2 substitution at the primary carbon bearing the hydroxyl group, DFT calculations can precisely model the geometry of the pentacoordinate transition state. researchgate.net To connect the transition state to the corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC path traces the minimum energy pathway downhill from the transition state, confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.net This provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes. acs.org
Calculation of Reaction Energetics and Activation Barriers
A primary goal of computational reaction studies is to determine the energetics of a proposed pathway. By calculating the electronic energies of the optimized geometries of reactants, transition states, and products, a reaction energy profile can be constructed. These calculations are typically performed using high-level ab initio or DFT methods, with corrections for zero-point vibrational energy (ZPVE) to obtain more accurate energy differences.
Table 2: Hypothetical Calculated Energetics for Acid-Catalyzed Dehydration of this compound This table provides an illustrative reaction profile based on typical values for alcohol dehydration reactions computed via DFT.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant + H+ | 0.0 |
| 2 | Protonated Alcohol | -5.2 |
| 3 | Transition State 1 (Water Loss) | +25.5 |
| 4 | Carbocation Intermediate + H2O | +15.0 |
| 5 | Transition State 2 (Proton Loss) | +18.7 |
| 6 | Alkene Product + H3O+ | +8.3 |
Structure-Property Relationship (QSPR) Modeling for Analogous Chemical Entities (focus on academic, predictive modeling)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of molecules with their physicochemical properties. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property for a series of related compounds. acs.org For chemical entities analogous to this compound, QSPR can be a powerful tool for predicting properties without the need for synthesis and experimental measurement. researchgate.netnih.gov
The first step in QSPR is to define a training set of molecules, which would include a series of alcohols and ethers with varying alkyl chains, ring sizes, and substitution patterns. For each molecule, a large number of molecular descriptors are calculated. These descriptors fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).
Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, heat of formation). acs.org
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of these descriptors to a specific property, such as boiling point, solubility, or partition coefficient. nih.govresearchgate.net The predictive power of the resulting model is then validated using an external test set of compounds that were not used in the model's development. Such predictive models are invaluable in academic research for screening virtual libraries of compounds and prioritizing candidates for further study.
Table 3: Examples of Molecular Descriptors for QSPR Modeling of Alcohol/Ether Analogs
| Descriptor Class | Example Descriptor | Predicted Property |
|---|---|---|
| Topological | Wiener Index | Boiling Point |
| Geometrical | Solvent Accessible Surface Area (SASA) | Aqueous Solubility |
| Electronic | Dipole Moment | Dielectric Constant |
| Quantum-Chemical | Heat of Formation | Enthalpy of Vaporization |
| Quantum-Chemical | LogP (Partition Coefficient) | n-octanol-water partition coefficient |
Research Applications and Utility of 1 3 Methoxypropyl Cyclobutyl Methanol in Advanced Chemical Science
[1-(3-Methoxypropyl)cyclobutyl]methanol as a Versatile Synthetic Building Block
The inherent reactivity and defined stereochemistry of the cyclobutane (B1203170) moiety, combined with the additional functionality provided by the methoxypropyl and methanol (B129727) groups, position this compound as a valuable precursor in the synthesis of more complex molecular architectures.
Cyclobutane-containing natural products often exhibit significant biological activities and present formidable challenges to synthetic chemists. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov The strategic incorporation of building blocks already containing the cyclobutane core can significantly streamline synthetic routes. This compound could serve as a key intermediate in the synthesis of natural products featuring a 1,1-disubstituted cyclobutane ring. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for chain extension or coupling with other fragments of the target molecule. The methoxypropyl side chain can either be a part of the final natural product structure or be chemically modified at a later stage. For instance, the ether linkage could be cleaved to reveal a primary alcohol, offering another point for diversification.
Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis
| Functional Group Transformation | Reagents and Conditions | Potential Application |
| Oxidation of primary alcohol | PCC, DMP, Swern or Dess-Martin oxidation | Formation of an aldehyde for subsequent olefination or aldol (B89426) reactions. |
| Further oxidation to carboxylic acid | Jones reagent, TEMPO | Formation of an amide or ester linkage. |
| Conversion to leaving group | TsCl, MsCl, PBr₃ | Nucleophilic substitution to introduce other functionalities. |
| Ether cleavage | BBr₃, TMSI | Deprotection to reveal a primary alcohol for further functionalization. |
The incorporation of rigid, three-dimensional structures like cyclobutanes into polymer backbones can impart unique physical and material properties, such as increased thermal stability and modified solubility. lifechemicals.comnih.govgoogle.com The bifunctionality of this compound (a primary alcohol and a methoxy (B1213986) group) makes it a potential monomer for the synthesis of specialized polymers. The alcohol moiety can be used for polymerization reactions, for example, in the formation of polyesters or polyurethanes. The pendant methoxypropyl group could influence the polymer's properties by affecting chain packing and providing sites for hydrogen bonding, thus altering its solubility and thermal characteristics. In the field of dendrimer chemistry, this compound could be utilized as a core or branching unit, with the cyclobutane providing a rigid scaffold to control the dendritic architecture.
The development of highly specific chemical probes and ligands is crucial for studying biological systems and for applications in catalysis. The cyclobutane framework of this compound provides a conformationally restricted scaffold that can be elaborated to create such molecules. mdpi.comnih.gov The primary alcohol offers a convenient attachment point for fluorescent dyes, affinity tags, or other reporter groups to generate chemical probes. Furthermore, the molecule can be modified to synthesize ligands for metal catalysts. The oxygen atoms in the methanol and methoxypropyl groups could act as coordinating sites, and their spatial arrangement, dictated by the cyclobutane ring, could lead to ligands with unique stereoelectronic properties, potentially enabling novel catalytic activities. mdpi.com
Role of this compound in Methodological Development and Chemical Discovery
Beyond its use as a building block, this compound can also serve as a valuable tool for the development of new synthetic methods and for fundamental studies of chemical reactivity.
The development of new catalytic reactions often relies on the use of well-defined substrates to test the scope and limitations of the new methodology. The functional groups present in this compound make it a suitable substrate for a variety of transformations. For instance, it could be employed in the development of new C-H activation or functionalization reactions, targeting the C-H bonds of the cyclobutane ring or the methoxypropyl chain. nih.govnih.gov The presence of both an alcohol and an ether functionality allows for the study of catalyst selectivity. The strained nature of the cyclobutane ring could also be exploited in the development of ring-opening or ring-expansion reactions under catalytic conditions.
Table 2: Potential Catalytic Reactions Utilizing this compound as a Substrate
| Reaction Type | Potential Catalyst System | Information Gained |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ru) | Site-selectivity of C-H activation on the cyclobutane ring vs. the side chain. |
| Ring-Opening Reactions | Lewis or Brønsted acids, transition metals | Understanding the factors that control the regioselectivity of cyclobutane ring cleavage. |
| Dehydrative Coupling | Various catalysts | Formation of new C-C or C-X bonds via activation of the alcohol. |
The reactivity of cyclobutanes is intrinsically linked to their high degree of ring strain. rsc.orgplu.mx this compound can serve as a model compound to investigate how substituents influence the reactivity and stability of the cyclobutane ring. The electron-donating nature of the methoxypropyl group and the potential for intramolecular interactions with the methanol group could affect the bond lengths and angles within the cyclobutane ring, thereby influencing its susceptibility to ring-opening or rearrangement reactions. By comparing the reactivity of this compound with simpler cyclobutane derivatives, researchers can gain valuable insights into the interplay of steric and electronic effects in strained ring systems. Such fundamental studies are crucial for predicting and controlling the outcomes of reactions involving cyclobutane-containing molecules.
Future Directions and Emerging Research Avenues for 1 3 Methoxypropyl Cyclobutyl Methanol
Exploration of Unconventional Reactivity and Novel Transformations for the Cyclobutyl and Methoxypropyl Moieties
The cyclobutane (B1203170) ring, with its inherent strain energy, is a key feature of [1-(3-Methoxypropyl)cyclobutyl]methanol that offers significant opportunities for novel chemical transformations. nih.gov The ring strain makes the cyclobutyl group susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. duke.eduacs.orgresearchgate.net Future research could focus on catalyst-controlled C-H functionalization to introduce new functionalities at specific positions on the cyclobutane ring, potentially leading to a diverse array of derivatives with unique properties. nih.gov The development of methods for the regio- and stereoselective cleavage of the cyclobutane C-C bonds would provide access to complex linear structures that are otherwise challenging to synthesize. researchgate.net
The methoxypropyl moiety also presents avenues for exploration. While the ether linkage is generally stable, its reactivity can be modulated under specific conditions. acs.org Research into novel cleavage and functionalization reactions of the methoxypropyl group could lead to the development of new protecting group strategies or the introduction of reactive handles for further molecular elaboration. The interplay between the cyclobutyl and methoxypropyl groups could also lead to unexpected reactivity, such as intramolecular cyclizations or rearrangements, opening up new synthetic pathways.
| Moiety | Potential Unconventional Transformation | Research Focus |
| Cyclobutyl | Strain-release ring-opening reactions | Development of selective catalytic systems for controlled bond cleavage. |
| Cyclobutyl | C-H functionalization | Exploration of directing group strategies for site-selective modification. acs.org |
| Methoxypropyl | Ether cleavage and functionalization | Investigation of novel reagents and catalysts for selective transformations. researchgate.net |
| Combined | Intramolecular reactions | Design of substrates to promote tandem ring-opening/cyclization cascades. |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scale
The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry platforms offers numerous advantages over traditional batch processing. nih.govunimi.it Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for potentially energetic reactions involving strained rings. syrris.comvapourtec.com The integration of in-line purification and analysis techniques can further streamline the synthetic process. syrris.com
Automated synthesis platforms, which combine robotics with data-driven algorithms, could significantly accelerate the exploration of the chemical space around this compound. nih.govmerckmillipore.comchemspeed.com These platforms can perform a large number of reactions in parallel, enabling rapid optimization of reaction conditions and the synthesis of libraries of derivatives for screening in various applications. protheragen.ai The development of automated workflows for the multi-step synthesis of complex molecules is a growing area of research that could be applied to this compound. atomfair.com
| Platform | Advantage | Application to this compound |
| Flow Chemistry | Enhanced reaction control, safety, and scalability | Optimization of synthetic steps, enabling safer handling of strained intermediates. |
| Automated Synthesis | High-throughput screening and optimization | Rapid generation of a library of derivatives for biological or materials science applications. |
Further Development of Sustainable and Economically Viable Synthetic Routes
The development of green and sustainable synthetic methods is a critical aspect of modern chemical research. For this compound, future efforts could focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. alfa-chemistry.com This includes the use of catalytic methods to minimize waste and improve atom economy. researchgate.net For instance, developing catalytic routes that avoid the use of stoichiometric reagents would be a significant advancement.
| Sustainability Aspect | Research Goal | Potential Approach |
| Green Reagents | Elimination of toxic and hazardous chemicals | Utilizing biocatalysis or earth-abundant metal catalysts. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product | Designing catalytic cycles with minimal byproduct formation. |
| Renewable Feedstocks | Reducing reliance on petrochemical sources | Exploring pathways from biomass-derived starting materials. |
Discovery of Unexplored Stereochemical Aspects and Chiral Synthesis Strategies for Enantiopure Forms
The presence of a stereocenter at the carbon atom bearing the hydroxyl and methoxypropyl groups means that this compound can exist as enantiomers. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of significant interest. rsc.orgnih.govacs.org
Future research could focus on asymmetric catalysis to establish the chiral center with high enantiomeric excess. nih.govchemistryviews.org This could involve the use of chiral catalysts for key bond-forming reactions in the synthesis of the cyclobutane ring or for the introduction of the functional groups. acs.org The development of methods for the chiral resolution of racemic mixtures could also provide access to the enantiopure forms. A thorough investigation into the stereochemical aspects of reactions involving this compound will be crucial for understanding its behavior and for designing applications where stereochemistry is critical. mdpi.comacs.org
| Stereochemical Goal | Synthetic Strategy | Key Challenge |
| Enantioselective Synthesis | Asymmetric catalysis | Development of highly selective and efficient chiral catalysts. |
| Chiral Resolution | Separation of enantiomers | Finding suitable chiral resolving agents or chromatographic methods. |
| Stereochemical Control in Reactions | Diastereoselective transformations | Understanding the influence of the existing stereocenter on subsequent reactions. |
Advanced Applications in Responsive Materials and Smart Systems at the Academic Frontier
The unique combination of a mechanically sensitive cyclobutane core and a polar methoxypropyl side chain makes this compound an intriguing building block for the creation of responsive or "smart" materials. researchgate.netoulu.fi The cyclobutane ring can act as a mechanophore, a functional group that responds to mechanical stress by undergoing a chemical transformation, such as ring-opening. duke.eduacs.orgnih.gov This property could be exploited to create polymers that change their properties, such as color or fluorescence, in response to mechanical force, finding applications in stress sensing and damage detection.
The methoxypropyl group, with its ether and potential for hydrogen bonding from the hydroxyl group, can influence the self-assembly and environmental responsiveness of materials. msesupplies.comnih.gov For example, polymers incorporating this moiety might exhibit thermo- or pH-responsive behavior in aqueous solutions. nih.gov The hydroxyl group also provides a handle for further functionalization, allowing for the attachment of other responsive units or for cross-linking into smart hydrogels. msesupplies.com The academic frontier for this compound lies in its potential to be a versatile component in the design of next-generation smart systems with tailored and adaptive properties.
| Material Type | Potential Application | Underlying Principle |
| Stress-Responsive Polymers | Damage sensors, self-healing materials | Mechanochemical ring-opening of the cyclobutane core. duke.edu |
| Smart Hydrogels | Drug delivery, soft robotics | Environmental sensitivity conferred by the methoxypropyl and hydroxyl groups. nih.gov |
| Functional Surfaces | Switchable wettability, smart coatings | Controlled surface energy changes through molecular rearrangement. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
